N-Lauroyl-L-glutamic acid
Overview
Description
N-Lauroyl-L-glutamic acid is a specialized compound commonly found in personal care and cosmetic products . It is synthesized by combining lauric acid with glutamic acid, resulting in a unique amino acid derivative known for its surfactant properties . This compound is particularly noted for its ability to create mild and skin-friendly formulations .
Synthesis Analysis
This compound is synthesized by combining lauric acid with glutamic acid . The product is primarily used in the manufacture of paints, plastics, coatings, and adhesives . Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group. This reaction produces hydrogen bonds that form gels or solids in water .Molecular Structure Analysis
The molecular formula of this compound is C17H31NO5 . Its molecular weight is 329.44 . The InChI key is AVBJHQDHVYGQLS-AWEZNQCLSA-N .Chemical Reactions Analysis
This compound has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group . This reaction produces hydrogen bonds that form gels or solids in water .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is 95-96 °C and its boiling point is 543.6±40.0 °C . The density of this compound is 1.081±0.06 g/cm3 . It is soluble in water .Scientific Research Applications
Gelation Properties : N-Lauroyl-L-glutamic acid and its derivatives are effective as low-molecular-weight gelators, forming organogels in organic solvents. The gelation ability of this compound dibutylamide is particularly noteworthy. The stability of these organogels is attributed to hydrogen bonding between gelator molecules and solvent molecules, making them valuable in the study of organogel properties (Zhu Li-wen, 2009).
Liquid Crystals : Studies have demonstrated that amorphous powdered this compound, when soaked into aromatic solvents like benzene, exhibits birefringence under a polarizing microscope and a positive Circular Dichroism (CD) band. This indicates the formation of a cholesteric liquid crystalline phase, suggesting its potential in the study of liquid crystal properties (SakamotoKazutami, YoshidaRyonosuke, HatanoMasahiro, 1976).
Antibacterial Applications : A study on poly (γ-glutamic acid) (γ-PGA) functionalized with cationic ethyl lauroyl arginate (ELA) revealed the fabrication of a water-insoluble γ-PGA antibacterial compound. This compound showed significant antibacterial efficacy and is considered a promising candidate for combating biomedical device-related infections (Xiaodan Wang et al., 2020).
Immunostimulating Properties : this compound derivatives have been shown to possess immunostimulating properties, particularly when coupled with sugar or lipid moieties. These properties are manifest at very low concentrations and suggest a potential application in immunological research (A. Delbarre et al., 2005).
Surface Active Agent : this compound derivatives have been identified as effective surface-active agents with good emulsifying effects. They demonstrate potential for wide use in the food industry due to their non-toxic nature and lack of accumulation in the body (A. Zaitsev et al., 1984).
6
. Tribological Properties : Research has explored the tribological properties of N-Lauroyl glutamine in rapeseed oil, revealing that it can significantly enhance the oil's load-carrying capacity and seizure load. It also demonstrates excellent anti-wear and friction-reducing abilities, making it a potential additive for industrial lubricants (S. Xia, 2008).
Drug Solubilization : Lauroyl-L-glutamate has been used effectively for the solubilization of poorly soluble drugs. This amino acid detergent, particularly when combined with small additives like arginine, increases the solubility of certain drugs. This suggests its potential application in pharmaceutical formulations (R. Ariki et al., 2012).
Biocompatible Material Architecture : this compound di-n-butylamide has been studied for its role in the architecture of biocompatible organogels. By controlling the supersaturation of the system, the mesh size of the fiber network within the gel can be finely tuned, which is significant for applications like controlled drug release (Jingliang Li et al., 2005).
Enzymatic Synthesis : A study found that an enzyme from Pseudomonas diminuta specifically hydrolyzes N-long chain acyl glutamic acid, like N-lauroyl glutamic acid. This specificity makes it an interesting subject for enzymology and biochemistry research (H. Fukuda et al., 1982).
Cosmetic Applications : N-Lauroyl sarcosine isopropyl ester and N-lauroyl glutamic acid sterol esters, being amino acid-based esters, show potential in cosmetic applications. They demonstrate high moisturizing effect and low protein denaturation potential, suitable for skin-care and hair-care products (H. Ishii, 2004).
Mechanism of Action
Target of Action
N-Lauroyl-L-glutamic acid, also known as Lauroylglutamic acid, is a natural amino acid surfactant and anionic detergent . It primarily targets the surface of various substances, altering their properties to increase solubility, reduce interfacial tension, and alter wettability .
Mode of Action
The compound interacts with its targets by adhering to the surface and reducing the interfacial tension between the substance and its surrounding medium . This interaction results in changes such as increased solubility of long-chain alkyl gallates , improved emulsification, and altered wettability .
Biochemical Pathways
These processes can influence a variety of biochemical reactions, particularly those involving the dissolution and dispersion of substances in a medium .
Pharmacokinetics
As a surfactant, it is likely to have high bioavailability due to its ability to increase the solubility of other compounds .
Result of Action
The action of this compound results in significant changes at the molecular and cellular levels. For instance, it has been shown to enhance oil recovery in enhanced oil recovery (EOR) applications by reducing interfacial tension, altering wettability, and improving emulsification .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and salinity. The compound has shown high tolerance to salt and hardness, especially at high-temperature conditions . This makes it a superb alternative to conventionally deployed EOR surfactants due to its satisfactory performance and environmentally benign nature .
Safety and Hazards
N-Lauroyl-L-glutamic acid is classified as an irritant . It can cause irritation to the skin, eyes, and respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Biochemical Analysis
Biochemical Properties
N-Lauroyl-L-glutamic acid interacts with various enzymes and proteins in biochemical reactions . It exhibits surface and aggregation behavior, interfacial tension reduction, wettability alteration capability, emulsification, adsorption behavior, and oil displacement . It proves to be more surface-active due to the additional carboxylate in the head group .
Cellular Effects
It is known that this compound has a significant impact on the environment due to its vast deployment in various industries .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It has been observed that this compound shows high tolerance to salt and hardness, especially at high-temperature conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant changes over time. It has been observed to have high stability and less degradation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Detailed studies on its effects on metabolic flux or metabolite levels are yet to be conducted.
properties
IUPAC Name |
(2S)-2-(dodecanoylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |
Record name | N-Dodecanoylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7074820 | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3397-65-7, 29047-63-0 | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroyl glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecanoylglutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Lauroyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxododecyl)-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAUROYL GLUTAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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